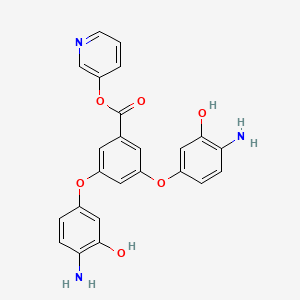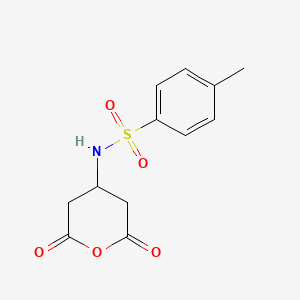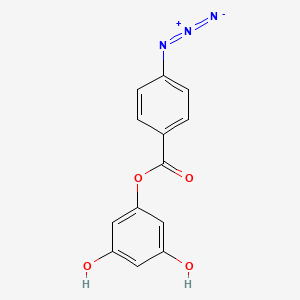
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is a complex organic compound that features a pyridine ring and a benzoate ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple functional groups, allows it to participate in a variety of chemical reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3,5-dihydroxybenzoic acid with pyridin-3-yl alcohol under acidic conditions.
Amination: The ester is then subjected to amination reactions to introduce the amino groups at the 4-position of the phenoxy rings. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Shares structural similarities but differs in the triazole ring.
3-(5-nitropyridin-2-yl)benzoic acid: Contains a nitro group instead of amino and hydroxyl groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a pyridine ring and carboxamide groups.
Uniqueness
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
特性
CAS番号 |
823814-64-8 |
|---|---|
分子式 |
C24H19N3O6 |
分子量 |
445.4 g/mol |
IUPAC名 |
pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate |
InChI |
InChI=1S/C24H19N3O6/c25-20-5-3-15(11-22(20)28)31-18-8-14(24(30)33-17-2-1-7-27-13-17)9-19(10-18)32-16-4-6-21(26)23(29)12-16/h1-13,28-29H,25-26H2 |
InChIキー |
VEKKHKOLSGHZRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC(=CC(=C2)OC3=CC(=C(C=C3)N)O)OC4=CC(=C(C=C4)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![2,4,6-Tris(2'-methyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B14204440.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)

![Propanamide, 2-methyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14204485.png)


![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)

